9(S)-HODE

Catalog No.
S630321
CAS No.
73543-67-6
M.F
C18H32O3
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9(S)-HODE

CAS Number

73543-67-6

Product Name

9(S)-HODE

IUPAC Name

(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1

InChI Key

NPDSHTNEKLQQIJ-UINYOVNOSA-N

SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O

Synonyms

9S-hydroxy-10E,12Z-octadecadienoic acid

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)O

(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic Acid: A Fatty Acid Metabolite

(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid, also known as 9(S)-HODE, is a fatty acid metabolite found in various organisms including plants, humans, and mice []. There's ongoing scientific research into its potential biological functions.

Occurrence and Biosynthesis

(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid is produced through the enzymatic oxidation of linoleic acid (18:2(9Z,12Z)) by lipoxygenases []. Research has identified it in several plant species, including Valeriana fauriei, Carthamus oxyacanthus, and Valeriana officinalis [].

Potential Biological Roles

While the specific functions of (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid are still being explored, scientific research suggests it may play a role in various biological processes:

  • Signaling Molecule

    Studies suggest (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid might act as a signaling molecule in various cell types [].

  • Inflammation

    Research indicates a potential involvement of (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid in inflammatory responses [].

9(S)-Hydroxyoctadecadienoic acid, commonly referred to as 9(S)-HODE, is a hydroxy fatty acid derived from linoleic acid, an essential fatty acid. It is one of the stereoisomers of 9-hydroxyoctadecadienoic acid, specifically characterized by the configuration of its hydroxy group at the ninth carbon in the S-stereochemistry. The compound has the molecular formula C18H34O3 and is known for its role in various biological processes, particularly in inflammation and cellular signaling pathways. 9(S)-HODE is often found in oxidized low-density lipoprotein (oxLDL) and plays a significant role in mediating cellular responses to oxidative stress .

The mechanism of action of (±)-9-HODE is not fully understood, but it appears to act as a signaling molecule in various cellular processes. It can bind to specific receptors on cell membranes, leading to the activation of intracellular signaling cascades that influence inflammation, cell growth, and other functions [, ]. Additionally, (±)-9-HODE may interact with other signaling molecules and enzymes, further modulating cellular responses.

, primarily involving its hydroxy group. It can undergo oxidation to form various reactive oxygen species and can also participate in lipid peroxidation processes. Under oxidative conditions, 9(S)-HODE can be generated from linoleic acid via enzymatic or non-enzymatic pathways. The compound can interact with other biomolecules, leading to the formation of more complex lipids or contributing to inflammatory processes .

The biological activities of 9(S)-HODE are diverse and significant. It has been shown to act as a ligand for G protein-coupled receptors, particularly the G2A receptor, which mediates intracellular calcium mobilization and influences cell signaling pathways related to inflammation and immune responses . Additionally, 9(S)-HODE induces chemotaxis in primary human monocytes, suggesting its role in immune system modulation and inflammatory responses . The compound has also been implicated in the regulation of vascular functions and may contribute to atherosclerosis through its presence in oxidized lipoproteins .

The synthesis of 9(S)-HODE can occur through both enzymatic and non-enzymatic pathways:

  • Enzymatic Synthesis:
    • Lipoxygenases catalyze the oxidation of linoleic acid to produce 9(S)-HODE.
    • Cytochrome P450 enzymes may also facilitate the formation of this compound through specific hydroxylation reactions.
  • Non-Enzymatic Synthesis:
    • Under oxidative stress conditions, linoleic acid can undergo free radical-mediated oxidation to yield 9(S)-HODE.
    • This process often occurs in biological systems where reactive oxygen species are prevalent.

9(S)-HODE has various applications in research and medicine:

  • Biomarker: It serves as a biomarker for oxidative stress and inflammation.
  • Pharmaceutical Research: Studies on its role in immune responses and cardiovascular diseases have led to potential therapeutic applications.
  • Nutrition: As a product of linoleic acid metabolism, it is relevant in dietary studies concerning fatty acids and health outcomes.

Research has demonstrated that 9(S)-HODE interacts with several cellular receptors and signaling pathways:

  • G Protein-Coupled Receptors: It activates G2A receptors, leading to increased intracellular calcium levels and modulation of inflammatory responses .
  • Cellular Responses: The compound influences monocyte behavior, promoting migration towards sites of inflammation.
  • Endothelial Function: Interaction with endothelial cells may affect vascular tone and permeability, contributing to cardiovascular health issues.

Several compounds share structural similarities with 9(S)-HODE. Below is a comparison highlighting their uniqueness:

Compound NameStructure/ConfigurationUnique Features
9(R)-Hydroxyoctadecadienoic acidR-stereochemistry at C9Different stereochemistry leads to distinct biological activities .
13(S)-Hydroxyoctadecadienoic acidHydroxy group at C13Plays a significant role in lipid metabolism and inflammation .
10(E),12(Z)-Octadecadienoic acidDifferent double bond positionsPrecursor to various bioactive lipids but lacks hydroxylation at C9 .
10(E),12(E)-Octadecadienoic acidAll trans configurationLess biologically active compared to hydroxylated derivatives .

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.23514488 g/mol

Monoisotopic Mass

296.23514488 g/mol

Heavy Atom Count

21

UNII

42KE04U9BM

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73543-67-6

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Modify: 2023-08-15
1.Gardner, H.W. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism. Biochimica et Biophysica Acta 1001, 274-281 (1989).

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